molecular formula C8H9ClN2O B14807309 6-Chloro-3-cyclopropoxypyridin-2-amine

6-Chloro-3-cyclopropoxypyridin-2-amine

Cat. No.: B14807309
M. Wt: 184.62 g/mol
InChI Key: WUPTWLHIXWOKDY-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclopropoxypyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-chloropyridin-2-amine with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopropoxypyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of cyclopropylamine derivatives.

Scientific Research Applications

6-Chloro-3-cyclopropoxypyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridin-2-amine: A simpler analog without the cyclopropyl group.

    3-Cyclopropoxypyridin-2-amine: Lacks the chlorine substituent.

    6-Chloro-3-methoxypyridin-2-amine: Contains a methoxy group instead of a cyclopropoxy group.

Uniqueness

6-Chloro-3-cyclopropoxypyridin-2-amine is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

6-chloro-3-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

WUPTWLHIXWOKDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Cl)N

Origin of Product

United States

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